8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine
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Overview
Description
Preparation Methods
The synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinolin-8-amine: Similar structure but lacks the methoxy group at the 8-position.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloroacetyl group, making it more reactive.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-4,8,12H,5-6,11H2,1H3 |
InChI Key |
QZEGCHFIAAXRCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCC(C2)N |
Origin of Product |
United States |
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